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Compound of Interest |

2-lodo-6-nitro-4-
Compound Name:

(trifluoromethyl)aniline
CAS No.: 543740-74-5

Cat. No.: B1314890

Get Quote

2-lodo-6-nitro-4-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves

as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring an
iodine atom, a nitro group, and a trifluoromethyl group, provides a rich platform for chemical
modifications, making it a valuable building block in the design and synthesis of complex
organic molecules, particularly in the realm of drug discovery and materials science.

The trifluoromethyl group is a key feature, known to enhance the metabolic stability,
bioavailability, and binding affinity of drug candidates by altering their lipophilicity and electronic
properties.[1][2] The nitro group, an electron-withdrawing moiety, influences the reactivity of the
aromatic ring and can be readily reduced to an amine, offering a pathway to further
derivatization. The ortho-iodine substituent is particularly significant as it provides a reactive
handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling,
enabling the formation of carbon-carbon bonds and the construction of complex biaryl
structures.[3] This guide provides a comprehensive overview of the synthesis, properties,
reactivity, and applications of this important synthetic intermediate.
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Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 2-lodo-6-nitro-4-(trifluoromethyl)aniline
is presented below.

Property Value Source
CAS Number 543740-74-5 [4]
Molecular Formula C7HaF3IN202 [4]
Molecular Weight 332.02 g/mol [4]
Purity Typically 295% [4]

While detailed spectroscopic data for this specific compound is not widely published,
characterization would typically involve standard analytical techniques such as Nuclear
Magnetic Resonance (NMR) spectroscopy (1H, 13C, 1°F), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS) to confirm its structure and purity.

Synthesis and Mechanistic Considerations

The synthesis of 2-lodo-6-nitro-4-(trifluoromethyl)aniline is not extensively detailed in the
literature. However, a logical and efficient synthetic route can be devised based on established
methodologies for the iodination of substituted anilines. The most probable synthetic pathway
involves the direct electrophilic iodination of the readily available precursor, 2-nitro-4-
(trifluoromethyl)aniline.

Proposed Synthetic Pathway

(CAS 121-01-7)

lodinating Agent
(e.g., ICI, NIS)

[Z—Nitro—4—(trif|uoromethyl)aniIine] Electrophilic lodination

2-lodo-6-nitro-4-(trifluoromethyl)aniline
(CAS 543740-74-5)
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Caption: Proposed synthesis of 2-lodo-6-nitro-4-(trifluoromethyl)aniline.

Detailed Experimental Protocol (Exemplary)

This protocol is based on analogous iodination reactions of nitroanilines and should be
optimized for specific laboratory conditions.[5]

Materials:

2-Nitro-4-(trifluoromethyl)aniline

lodine monochloride (ICI) or N-lodosuccinimide (NIS)

Glacial acetic acid or other suitable solvent

Deionized water

Procedure:

e In a fume hood, dissolve 1.0 equivalent of 2-nitro-4-(trifluoromethyl)aniline in a minimal
amount of glacial acetic acid with stirring.

e Cool the solution in an ice bath.

» Slowly add a solution of 1.1 equivalents of iodine monochloride in glacial acetic acid
dropwise to the cooled aniline solution, maintaining the temperature below 10 °C.

» After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2
hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, pour the reaction mixture into a beaker containing boiling water.

¢ Boil the agueous mixture for a few minutes to precipitate the product and remove any excess
iodine.

 Filter the hot solution to collect the crude product.
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 Allow the filtrate to cool to room temperature, which may yield additional crystalline product.
e Wash the collected solid with cold water and dry under vacuum.

o Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain
pure 2-lodo-6-nitro-4-(trifluoromethyl)aniline.

Causality of Experimental Choices:

o Glacial Acetic Acid: Serves as a polar protic solvent that can dissolve the starting material
and facilitate the electrophilic substitution reaction.

 lodine Monochloride (ICI): Acommon and effective electrophilic iodinating agent. The iodine
atom is the electrophilic species in this reagent.

o Cooling: The initial cooling of the reaction mixture helps to control the exothermic nature of
the reaction and prevent the formation of unwanted byproducts.

» Boiling Water Quench: This step serves to precipitate the organic product, which is sparingly
soluble in water, and to hydrolyze any remaining ICI.

Reactivity and Synthetic Applications

The synthetic utility of 2-lodo-6-nitro-4-(trifluoromethyl)aniline stems from the distinct
reactivity of its functional groups.

Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is particularly susceptible to oxidative addition to a palladium(0)
catalyst, initiating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3] This
allows for the facile introduction of a wide range of aryl and heteroaryl substituents at the 2-
position.
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Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

This reaction is a cornerstone of modern organic synthesis, widely employed in the
construction of biaryl scaffolds found in many biologically active molecules.[6][7] The electron-
withdrawing nature of the nitro and trifluoromethyl groups can influence the reactivity of the aryl
iodide in the Suzuki coupling.[3]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such
as tin(ll) chloride (SnClz2), hydrogen gas with a palladium catalyst (Hz/Pd), or sodium dithionite
(Na2S20a4). This transformation opens up a plethora of synthetic possibilities, as the resulting
diamine can be used in the synthesis of heterocyclic compounds, such as benzimidazoles, or
can be further functionalized.

Nucleophilic Aromatic Substitution

While the iodine atom is the primary site for cross-coupling reactions, under certain conditions,
nucleophilic aromatic substitution of the iodine or potentially other positions on the electron-
deficient ring may be possible, although less common.
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Role in Drug Discovery and Development

Trifluoromethyl-substituted anilines are important intermediates in the synthesis of
pharmaceuticals and agrochemicals.[1][8] The incorporation of a trifluoromethyl group can
significantly enhance the pharmacological profile of a molecule.[9] While specific examples
detailing the use of 2-lodo-6-nitro-4-(trifluoromethyl)aniline in the synthesis of a marketed
drug are not readily available, its structural motifs are present in various bioactive molecules.
For instance, nitroaromatic compounds have been investigated for a range of therapeutic
effects.[10] Furthermore, this compound serves as a critical intermediate in the synthesis of
Selective Androgen Receptor Modulators (SARMSs).[11]

The ability to perform Suzuki coupling at the 2-position, followed by reduction of the nitro group
at the 6-position, provides a flexible strategy for generating a diverse library of compounds for
high-throughput screening in drug discovery campaigns.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-lodo-6-nitro-4-(trifluoromethyl)aniline is not widely
available. However, based on the safety profiles of structurally similar compounds such as 2-
nitroaniline and 4-(trifluoromethyl)aniline, the following precautions should be taken:

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves, safety goggles, and a lab coat.[12][13][14]

» Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[15]

» Toxicity: Nitroanilines are generally considered toxic if swallowed, in contact with skin, or if
inhaled, and may cause damage to organs through prolonged or repeated exposure.
Trifluoromethylanilines can also be toxic and cause serious eye irritation.[13][16]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

Always consult the supplier's SDS for the most up-to-date and specific safety information
before handling this chemical.

Conclusion
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2-lodo-6-nitro-4-(trifluoromethyl)aniline is a strategically important synthetic intermediate
with significant potential in medicinal chemistry and materials science. Its trifunctional nature
allows for a wide range of chemical transformations, providing a versatile platform for the
synthesis of complex molecular architectures. The ability to perform selective modifications at
the iodo, nitro, and amino (after reduction) positions makes it a valuable tool for researchers
and drug development professionals seeking to create novel and potent bioactive compounds.
A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and
safe utilization in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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